Diisobutyl disulfide

Vue d'ensemble

Description

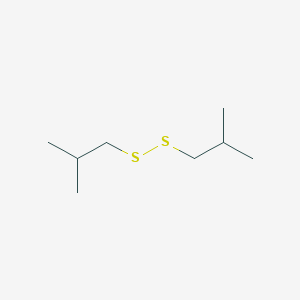

Diisobutyl disulfide is an organic sulfur compound with the chemical formula C8H18S2. It is a colorless liquid with a pungent odor and is known for its low boiling point and high flash point . This compound is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Diisobutyl disulfide can be synthesized through several methods:

Reaction of Isobutylene and Hydrogen Sulfide: This method involves the reaction of isobutylene with hydrogen sulfide to produce diisobutylene disulfide, which is then reacted with sodium sulfite to yield this compound.

Reaction of Isobutylyl Halogenated Hydrocarbon with Sodium Sulfite: This method involves the reaction of isobutylyl halogenated hydrocarbon with sodium sulfite to produce this compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

Diisobutyl disulfide undergoes oxidation to form sulfoxides and sulfones. The reaction pathway depends on the oxidizing agent and conditions:

Mechanistically, oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates with increased electrophilicity. The reaction with H₂O₂ typically stops at the sulfoxide stage unless excess oxidant is used .

Reduction Reactions

Reduction of this compound yields thiols, critical for applications in dynamic covalent chemistry:

| Reducing Agent | Product | Conditions | Efficiency |

|---|---|---|---|

| LiAlH₄ | 2-Isobutylthiol | Anhydrous ether, 0–25°C | Quantitative yield |

| Zn/HCl | 2-Isobutylthiol | Aqueous acidic medium | Moderate (~70%) |

The S–S bond cleaves homolytically under reducing conditions, generating thiyl radicals that abstract hydrogen atoms to form thiols .

Radical-Mediated Reactions

The S–S bond in this compound readily undergoes homolytic cleavage under UV light or thermal conditions, producing thiyl radicals (R–S- ). These radicals participate in:

a) Hydrogen Atom Transfer (HAT)

Thiyl radicals abstract hydrogen atoms from substrates like alkanes or ethers, forming thiols and carbon-centered radicals. For example:

This reactivity is exploited in polymerization and crosslinking applications .

b) Addition to Unsaturated Bonds

Thiyl radicals add to alkenes or alkynes, forming thioether intermediates. For instance, in the presence of styrene:

These intermediates further react with oxygen or other radicals to yield sulfoxides or disulfide-linked polymers .

Substitution Reactions

This compound participates in nucleophilic substitution (Sₙ2) and exchange reactions:

Disulfide exchange is pivotal in dynamic materials. For example, in the presence of mercaptoethanol:

This reaction proceeds via thiyl radical intermediates under UV light .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release sulfur-containing gases:

This decomposition is leveraged in vulcanization and rubber processing .

Photochemical Reactivity

Under UV irradiation (254–365 nm), this compound generates thiyl radicals, enabling:

Applications De Recherche Scientifique

Corrosion Inhibition

Diisobutyl disulfide has been identified as a promising candidate for use as a corrosion inhibitor, particularly in the oil and gas industry. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing the rate of corrosion.

In food science, this compound is studied for its interactions with myofibrillar proteins, which are crucial for the texture and flavor of meat products. Research has shown that it can influence the binding properties of flavor compounds during fermentation processes.

Case Study: Flavor Enhancement

A study published in the International Journal of Biological Macromolecules examined how this compound interacts with myofibrillar proteins. The findings indicated that this compound enhances flavor release by altering protein structures, which could improve the sensory qualities of fermented foods .

Biomedical Engineering

This compound's role in biomedical engineering primarily revolves around its use in drug delivery systems. Disulfides are known for their ability to form reversible bonds, making them suitable for controlled drug release applications.

Case Study: Drug Delivery Systems

Research indicates that disulfide-containing polymers can be utilized to create biodegradable materials that facilitate drug delivery into cells. The dynamic nature of disulfide bonds allows for on-demand release of therapeutic agents, enhancing the efficacy of treatments .

Summary of Applications

Mécanisme D'action

The mechanism of action of diisobutyl disulfide involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophiles. The sulfur atoms in this compound can form bonds with other atoms, leading to the formation of new compounds. This compound can also undergo redox reactions, where it can be oxidized or reduced, affecting its chemical properties and reactivity.

Comparaison Avec Des Composés Similaires

Diisobutyl disulfide can be compared with other similar compounds such as:

Dibutyl Disulfide: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.

Diethyl Disulfide: Another similar compound with ethyl groups instead of isobutyl groups, affecting its reactivity and applications.

Diisopropyl Disulfide: Similar in structure but with isopropyl groups, leading to differences in boiling points and other properties.

This compound is unique due to its specific alkyl groups, which influence its boiling point, solubility, and reactivity, making it suitable for specific industrial and research applications.

Activité Biologique

Diisobutyl disulfide (DBD) is a sulfur-containing organic compound that has garnered attention for its biological activities. This article explores the biological activity of DBD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two isobutyl groups attached to a disulfide bond. Its chemical formula is , and it is commonly used in various industrial applications, including as a reagent in organic synthesis and as a flavoring agent.

1. Antimicrobial Activity

DBD exhibits significant antimicrobial properties. Research indicates that disulfides, including DBD, can disrupt lipid biosynthesis in bacteria by targeting specific enzymes. For example, studies have shown that disulfides can inhibit the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme in E. coli, which is crucial for fatty acid biosynthesis. The minimum inhibitory concentration (MIC) values for various disulfides have been reported as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating potent antibacterial activity .

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| DBD | FabH | 0.5 |

| Other Disulfides | FabH | 1-16 |

2. Anticancer Potential

DBD has also been investigated for its anticancer properties. Some studies suggest that disulfides can induce cytotoxic effects in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways. For instance, certain disulfide compounds exhibit cytotoxicity against carcinoma and adenocarcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfur compounds, DBD was tested against several bacterial strains. The results indicated that DBD effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against MRSA. The study concluded that the mechanism of action involved direct interaction with thiol groups in bacterial proteins, disrupting essential metabolic processes .

Case Study 2: Photocatalytic Applications

Another area of research explored the use of DBD in photocatalytic reactions. DBD was employed as a catalyst in light-induced reactions, demonstrating its ability to facilitate oxidative processes under UV light. This application showcases DBD's versatility beyond traditional biological roles, suggesting potential uses in environmental remediation and organic synthesis .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : DBD has been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), an important enzyme involved in various cellular processes, including metabolism and cell survival. The IC50 value for DBD's inhibition of GSK-3β was reported at approximately 2.0 µM, indicating moderate inhibitory activity .

- Reactive Species Generation : The photochemical properties of DBD allow it to generate thiyl radicals upon irradiation, which can initiate further chemical reactions or serve as intermediates in biological systems .

Propriétés

IUPAC Name |

2-methyl-1-(2-methylpropyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJROLGQWMBXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164873 | |

| Record name | Diisobutyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-72-5 | |

| Record name | Bis(2-methylpropyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1G437CRNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and relevant spectroscopic data for diisobutyl disulfide?

A1: this compound has the molecular formula C8H18S2 and a molecular weight of 178.36 g/mol. While the provided abstracts don't detail specific spectroscopic data for this compound, they highlight the use of vibrational spectroscopy, particularly focusing on the SS and CS stretch frequencies, to analyze its conformational properties. The research uses these frequencies to correlate conformation with spectroscopic data, particularly for this compound []. This suggests that these vibrational frequencies are key spectroscopic features for this molecule.

Q2: How is computational chemistry being utilized in the study of this compound?

A2: The research uses ab initio calculations to develop a simplified force field for diethyl disulfide [, ]. This force field can be further applied to study similar molecules like this compound. By utilizing computational methods, researchers can predict vibrational frequencies and correlate them to different conformations of the disulfide bond. This information is crucial for understanding the molecule's behavior and potential applications.

Q3: Can you elaborate on the significance of studying SS and CS stretch frequencies in disulfides like this compound?

A3: The SS and CS stretch frequencies are sensitive to the conformation of the disulfide bond, meaning they change depending on the spatial arrangement of atoms around the S-S bond []. By analyzing these frequencies, researchers can gain insights into the molecule's preferred shape and how it might interact with other molecules. This is particularly relevant for understanding the biological activity of disulfide bonds in proteins, as their conformation can significantly influence protein structure and function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.